molecular formula C11H26N2 B161696 Undecyl-hydrazine CAS No. 131645-01-7

Undecyl-hydrazine

Cat. No. B161696
CAS RN: 131645-01-7
M. Wt: 186.34 g/mol
InChI Key: YHTQKJJDMAPMSS-UHFFFAOYSA-N
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Description

Undecyl-hydrazine is a chemical compound with the molecular formula C11H26N2 . It is a special chemical offered by several suppliers such as BOC Sciences and Alfa Chemistry .


Synthesis Analysis

The synthesis of hydrazine-based compounds like this compound involves several strategies. Commonly applied methods use chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions . There is also scope for other molecules such as Huisgen zwitterions, different metal catalysts, and nitrile imine to be used as starting reagents .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as spectroscopic and X-ray diffraction methods . Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation .


Chemical Reactions Analysis

Hydrazine-based fuels like this compound are highly reactive and can engage in many types of reactions, allowing the generation of many types of heterocyclic systems . The reaction kinetics of hydrazine-based fuels have been extensively studied .


Physical And Chemical Properties Analysis

This compound shares similar physical and chemical properties with other hydrazine compounds. For instance, hydrazines are clear, colorless liquids with an ammonia-like odor . They are highly reactive and easily catch fire .

Scientific Research Applications

Graphene Oxide Reduction

Research by Chua and Pumera (2016) investigated the effects of hydrazine treatment on graphene oxide, revealing that hydrazine can react with carbonyl groups in graphene oxide to form hydrazone complexes, influencing its structure and properties (Chua & Pumera, 2016).

Synthesis of Quinazolinones

Mahmoud et al. (2007) explored the reaction of 2-undecyl-4H-3,1-benzoxazin-4-one with hydrazine, leading to the creation of quinazolinone derivatives, highlighting hydrazine's role in synthesizing complex organic compounds (Mahmoud et al., 2007).

Hydrazine Detection in Live Cells

Fan et al. (2012) developed a ratiometric fluorescence probe for detecting hydrazine in live cells, demonstrating the potential of hydrazine as a tool for rapid and sensitive biological detection (Fan et al., 2012).

Environmental and Biological Monitoring

Zhang et al. (2020) discussed the development of fluorescent sensors for detecting hydrazine in environmental and biological systems, signifying its critical role in monitoring environmental pollutants and its effects on organisms (Zhang et al., 2020).

Hydrazine Sensing in Solution and Biosystems

Ma et al. (2017) reported on a near-infrared fluorescent chemodosimeter for hydrazine, showing its effectiveness in sensing hydrazine in solution and living cells, which is significant for both environmental and biological analysis (Ma et al., 2017).

Electrochemical Analysis of Hydrazine Derivatives

Afzali et al. (2011) used a ferrocene-modified carbon nanotube paste electrode for the determination of hydrazine, highlighting its application in electrochemical sensors for environmental monitoring (Afzali et al., 2011).

Multiorgan Effects of Hydrazine Toxicity

Garrod et al. (2005) conducted an integrated metabonomic analysis of hydrazine toxicity in rats, providing insights into the biochemical effects of hydrazine on different organs, which is crucial for understanding its toxicological profile (Garrod et al., 2005).

Catalysis in H2 Production

He et al. (2018) reviewed the use of hydrazine in hydrogen production, focusing on the design of nickel catalysts for hydrazine decomposition, which is relevant in the context of energy production and catalysis (He et al., 2018).

Mechanism of Action

The mechanism of action of Undecyl-hydrazine is similar to that of other hydrazine compounds. Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation .

Safety and Hazards

Hydrazines are highly reactive and easily catch fire. Workers may be harmed from exposure to hydrazine. The level of harm depends upon the dose, duration, and work being done . Hydrazine is used in many industries, such as the manufacturing of rocket propellants and fuels for spacecraft .

Future Directions

The future directions of Undecyl-hydrazine and other similar compounds could be in the field of catalytic chemistry, which is expected to play a crucial role in sustainable economic development . As the philosophy of sustainable development is prevailing worldwide, catalytic chemistry involving compounds like this compound could bring about a societal revolution trend in the future .

Relevant Papers Several papers have been published on the topic of this compound and related compounds. For instance, a paper titled “Recent developments in synthesis of embelin heterocyclic derivatives and their biological applications” discusses the synthesis of embelin-linked heterocyclic derivatives . Another paper titled “New potential antitumor quinazolinones derived from dynamic 2-undecyl benzoxazinone: Synthesis and cytotoxic evaluation” discusses the antitumor activity of quinazolinones derived from 2-undecyl benzoxazinone .

properties

IUPAC Name

undecylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2/c1-2-3-4-5-6-7-8-9-10-11-13-12/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTQKJJDMAPMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615570
Record name Undecylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131645-01-7
Record name Undecylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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